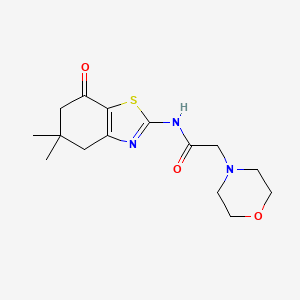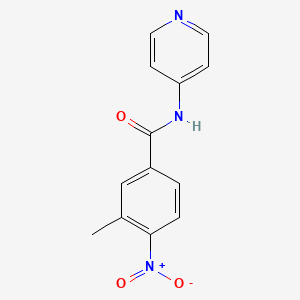![molecular formula C16H13ClN2OS B5691186 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. This compound may also disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In addition, this compound has been shown to have a low toxicity profile in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This compound also has a low toxicity profile, making it a safe and effective candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, this compound can be further studied for its potential applications in bioimaging and drug delivery systems. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound for potential clinical applications.
In conclusion, 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is a promising compound with potential applications in scientific research. Its broad-spectrum activity against bacteria, fungi, and cancer cells, as well as its low toxicity profile, make it a promising candidate for further research. Future studies should focus on optimizing the synthesis method, identifying its molecular targets, and evaluating its safety and efficacy for potential clinical applications.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-(2-chlorobenzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole with a suitable reagent. This reaction can be carried out using various methods, including the use of a catalyst or a solvent. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for bioimaging.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-2-4-8-13(11)15-18-19-16(20-15)21-10-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWKZEKPROWXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)
![3-[(3R*,4S*)-1-(2-chloro-5-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5691152.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)